6-(2,6-Difluoro-phenoxy)hexanenitrile
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Overview
Description
6-(2,6-Difluoro-phenoxy)hexanenitrile is an organic compound characterized by the presence of a difluorophenoxy group attached to a hexanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-Difluoro-phenoxy)hexanenitrile typically involves the reaction of 2,6-difluorophenol with 6-bromohexanenitrile under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the phenoxy group. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
6-(2,6-Difluoro-phenoxy)hexanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often involve bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 6-(2,6-Difluoro-phenoxy)hexanoic acid.
Reduction: Formation of 6-(2,6-Difluoro-phenoxy)hexylamine.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
6-(2,6-Difluoro-phenoxy)hexanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2,6-Difluoro-phenoxy)hexanenitrile involves its interaction with specific molecular targets. The difluorophenoxy group can interact with various enzymes and receptors, potentially modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 6-(2,4-Difluoro-phenoxy)hexanenitrile
- 6-(2,6-Dichloro-phenoxy)hexanenitrile
- 6-(2,6-Dimethyl-phenoxy)hexanenitrile
Uniqueness
6-(2,6-Difluoro-phenoxy)hexanenitrile is unique due to the presence of two fluorine atoms on the phenoxy group, which can significantly influence its chemical reactivity and biological activity. The difluorophenoxy group imparts distinct electronic properties, making this compound particularly interesting for various applications.
Properties
IUPAC Name |
6-(2,6-difluorophenoxy)hexanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO/c13-10-6-5-7-11(14)12(10)16-9-4-2-1-3-8-15/h5-7H,1-4,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKYRFMVUZFELD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OCCCCCC#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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